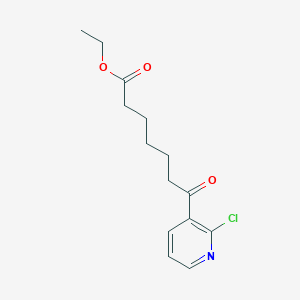

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate

Description

BenchChem offers high-quality Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18ClNO3/c1-2-19-13(18)9-5-3-4-8-12(17)11-7-6-10-16-14(11)15/h6-7,10H,2-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLADEQXUZBUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20641797 | |

| Record name | Ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-59-1 | |

| Record name | Ethyl 7-(2-chloropyridin-3-yl)-7-oxoheptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20641797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate

An In-depth Technical Guide to the

Authored by: A Senior Application Scientist

Introduction

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is a chemical intermediate of significant interest to researchers and professionals in drug development and fine chemical synthesis. Its structure, featuring a substituted pyridine ring linked to a keto-ester chain, presents a versatile scaffold for the synthesis of more complex molecules and potential pharmaceutical agents. The presence of the chloro-substituted pyridine moiety, in particular, offers a reactive handle for further chemical modifications, such as cross-coupling reactions.

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate. As your Senior Application Scientist, this document moves beyond a simple recitation of steps. It delves into the causality behind the chosen methodologies, grounding the protocol in established principles of organic chemistry and providing a self-validating framework for its successful implementation. The core of this synthesis is a Friedel-Crafts acylation, a classic yet powerful method for the formation of carbon-carbon bonds to an aromatic ring.

The guide is structured to provide a clear, logical progression from starting materials to the final product, complete with detailed experimental protocols, data tables for easy reference, and mechanistic diagrams to illustrate the chemical transformations.

Proposed Synthetic Pathway: A Three-Stage Approach

The most direct and strategically sound approach to constructing the target molecule is through a Friedel-Crafts acylation reaction. This involves the electrophilic substitution of an acyl group onto the 2-chloropyridine ring. The overall synthetic workflow is logically divided into three main stages:

-

Preparation of the Mono-esterified C7 Chain: Synthesis of monoethyl pimelate from pimelic acid.

-

Activation of the Acylating Agent: Conversion of the monoethyl pimelate into its corresponding acyl chloride.

-

The Key C-C Bond Formation: Friedel-Crafts acylation of 2-chloropyridine with the prepared acyl chloride to yield the final product.

Caption: Overall synthetic workflow for Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate.

Part 1: Synthesis of the Acylating Agent

Stage 1: Synthesis of Monoethyl Pimelate

Principle: The synthesis begins with the selective mono-esterification of pimelic acid, a C7 dicarboxylic acid. By using a controlled amount of ethanol under acidic catalysis, a statistical mixture of the di-ester, the desired mono-ester, and unreacted di-acid is formed. The mono-ester can then be isolated from this mixture. This selective reaction is crucial as it leaves one carboxylic acid group free for the subsequent conversion to an acyl chloride. A similar strategy is often employed for other dicarboxylic acids like adipic acid.[1]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pimelic acid (1.0 eq), absolute ethanol (1.2 eq), and a catalytic amount of concentrated sulfuric acid (0.02 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After cooling to room temperature, quench the reaction by the addition of cold water.

-

Extract the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with saturated sodium bicarbonate solution to remove unreacted pimelic acid, followed by a brine wash.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude monoethyl pimelate.

-

Purify the product via vacuum distillation or column chromatography to isolate the pure mono-ester.

Stage 2: Synthesis of Ethyl 7-chloro-7-oxoheptanoate

Principle: The free carboxylic acid of monoethyl pimelate is converted into a more reactive acyl chloride. This "activation" step is essential for the subsequent Friedel-Crafts acylation, as carboxylic acids themselves are not sufficiently electrophilic to acylate an aromatic ring. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.

Experimental Protocol:

-

In a fume hood, charge a round-bottom flask with monoethyl pimelate (1.0 eq) and add an excess of thionyl chloride (2.0-3.0 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) to facilitate the reaction.

-

Gently reflux the mixture for 2-3 hours. The evolution of HCl and SO₂ gas will be observed.

-

After the reaction is complete, carefully remove the excess thionyl chloride by distillation under atmospheric pressure, followed by vacuum distillation.

-

The resulting crude ethyl 7-chloro-7-oxoheptanoate (also known as pimeloyl chloride monoethyl ester) is typically used in the next step without further purification.

Part 2: The Core Reaction: Friedel-Crafts Acylation

Principle & Causality: This is the key bond-forming step where the C7 chain is attached to the pyridine ring. The Friedel-Crafts acylation is an electrophilic aromatic substitution.[1] A strong Lewis acid, such as aluminum chloride (AlCl₃), is required to generate a highly electrophilic acylium ion from the acyl chloride.[2][3]

The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic substitution compared to benzene. The presence of the electron-withdrawing chloro substituent further deactivates the ring. Acylation is therefore expected to occur at the C-3 or C-5 position, which are less deactivated than the C-4 position. Steric hindrance from the adjacent chloro group at C-2 will likely favor substitution at the C-3 position. The reaction conditions, including temperature and stoichiometry of the Lewis acid, must be carefully controlled to achieve good conversion and selectivity.

Caption: Generalized mechanism of the Friedel-Crafts acylation on 2-chloropyridine.

Experimental Protocol:

-

Set up a flame-dried, three-necked flask equipped with a dropping funnel, a condenser with a gas outlet to a trap, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

-

Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 eq) and a dry, inert solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

-

Cool the suspension to 0 °C in an ice bath.

-

Add 2-chloropyridine (1.0 eq) dropwise to the stirred suspension.

-

In the dropping funnel, prepare a solution of ethyl 7-chloro-7-oxoheptanoate (1.1 eq) in the same dry solvent.

-

Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours, or until TLC indicates the consumption of the starting material.

-

Carefully quench the reaction by slowly pouring it onto crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the solvent.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to obtain pure Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate.

Data Summary and Reagent Roles

For clarity and reproducibility, the key quantitative data and the function of each reagent are summarized below.

| Reagent | Molar Mass ( g/mol ) | Role/Function | Stage |

| Pimelic Acid | 160.17 | C7 backbone source | 1 |

| Ethanol | 46.07 | Esterifying agent | 1 |

| Sulfuric Acid | 98.08 | Acid catalyst | 1 |

| Thionyl Chloride | 118.97 | Chlorinating/Activating agent | 2 |

| 2-Chloropyridine | 113.55 | Aromatic substrate | 3 |

| Aluminum Chloride | 133.34 | Lewis acid catalyst | 3 |

| Dichloromethane | 84.93 | Anhydrous solvent | 3 |

Conclusion

This guide outlines a comprehensive and scientifically grounded strategy for the synthesis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate. The pathway, centered around a pivotal Friedel-Crafts acylation, is built upon well-established and reliable chemical transformations. By carefully preparing the mono-esterified and activated C7 acylating agent, followed by a controlled electrophilic aromatic substitution on 2-chloropyridine, the target molecule can be obtained in a logical and reproducible manner. The provided protocols, rationales, and diagrams serve as a complete resource for researchers undertaking this synthesis, ensuring a foundation built on expertise and trustworthiness.

References

-

LookChem. Synthesis of Ethyl adipate. Chempedia. [Link]

-

Organic Syntheses. Ethyl Adipate. Organic Syntheses Procedure. [Link]

-

MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules. [Link]

-

PubMed Central. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. National Center for Biotechnology Information. [Link]

Sources

An In-Depth Technical Guide to the Synthesis, Properties, and Potential Applications of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate

Disclaimer: Publicly available experimental data for Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is limited. This guide is a predictive overview based on established principles of organic chemistry and data from analogous structures. All protocols and properties described herein are proposed based on scientific literature and should be validated experimentally.

Introduction: Unveiling a Potential Pharmacophore

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is a molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure combines a flexible aliphatic keto-ester chain with a 2-chloropyridine moiety, a well-established pharmacophore in numerous bioactive compounds. The 2-chloropyridine ring is a versatile synthetic handle and is known to participate in key interactions with biological targets.[1][2] Derivatives of 2-chloropyridine have been investigated for their potential as antitumor, antifungal, and anti-inflammatory agents.[1][3][4] This guide provides a comprehensive technical overview of its predicted chemical properties, a plausible synthetic route, and its potential applications as a building block in the synthesis of novel therapeutics.

Molecular Structure and Physicochemical Properties (Predicted)

The structure of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate features a heptanoate chain with a ketone at the 7-position, which is attached to the 3-position of a 2-chloropyridine ring, and an ethyl ester at the 1-position.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value | Source/Basis for Prediction |

| Molecular Formula | C₁₄H₁₈ClNO₃ | Calculation |

| Molecular Weight | 283.75 g/mol | Calculation |

| Appearance | Colorless to pale yellow oil or low-melting solid | Analogy to similar long-chain esters and ketones. |

| Boiling Point | > 200 °C (at reduced pressure) | Extrapolation from related structures. |

| Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane, ethyl acetate); Insoluble in water. | Based on the presence of a long alkyl chain and ester group. |

| logP | ~3.5 - 4.0 | Computational prediction (e.g., using XLogP3 models). |

| Hydrogen Bond Acceptors | 4 (2x Oxygen, 1x Nitrogen, 1x Chlorine) | Structural analysis. |

| Hydrogen Bond Donors | 0 | Structural analysis. |

| Rotatable Bonds | 9 | Structural analysis. |

Proposed Synthesis: A Modern Approach to Heteroaryl Ketones

The synthesis of heteroaryl ketones can be challenging. Classical methods like Friedel-Crafts acylation are often ineffective with electron-deficient aromatic rings such as pyridine.[5][6] A more robust and contemporary approach involves the coupling of a heteroaryl halide with a carboxylic acid, mediated by an organometallic reagent. This one-pot synthesis is advantageous as it avoids the need to prepare more reactive carboxylic acid derivatives like acid chlorides and demonstrates high functional group tolerance under mild conditions.[7][8][9]

The proposed synthesis for Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate involves the reaction of mono-ethyl pimelate with 2-chloro-3-iodopyridine (a commercially available starting material) via an in-situ generated Grignard reagent. The nitrogen atom alpha to the site of metalation is known to facilitate this type of reaction.[8]

Synthetic Workflow Diagram

Caption: Proposed two-stage synthesis of the target molecule.

Detailed Experimental Protocol

Stage 1: Synthesis of Mono-ethyl Pimelate

-

To a solution of pimelic acid (1 equivalent) in anhydrous ethanol (excess, serving as both reagent and solvent) at 0 °C, slowly add concentrated sulfuric acid (catalytic amount).

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or GC-MS.

-

Cool the mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove unreacted pimelic acid and the acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate mono-ethyl pimelate.

Stage 2: Synthesis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate

-

To a solution of 2-chloro-3-iodopyridine (1 equivalent) in anhydrous THF at -15 °C under an inert atmosphere (argon or nitrogen), add isopropylmagnesium chloride-lithium chloride complex (1.1 equivalents) dropwise.

-

Stir the mixture at this temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

-

In a separate flask, dissolve mono-ethyl pimelate (1.2 equivalents) in anhydrous THF.

-

Add the solution of mono-ethyl pimelate to the freshly prepared Grignard reagent at -15 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the final product.

Anticipated Spectral Data for Structural Confirmation

-

¹H NMR: Expected signals would include a triplet and quartet for the ethyl ester group, multiplets for the aliphatic chain protons, and signals in the aromatic region corresponding to the protons on the 2-chloropyridine ring.

-

¹³C NMR: Resonances for the ester and ketone carbonyls (~170-200 ppm), signals for the aliphatic carbons, and distinct signals for the carbons of the 2-chloropyridine ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the ketone and the ester (~1715 cm⁻¹ and ~1735 cm⁻¹, respectively), and C-Cl stretching vibrations.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observable, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

Chemical Reactivity and Potential for Drug Discovery

The molecule possesses three key reactive sites that can be exploited for the synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

Potential Derivatization Workflow

Caption: Potential sites for chemical modification of the core molecule.

-

The 2-Chloropyridine Moiety: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functional groups, such as amines, thiols, and alkoxides, by displacing the chloride.[2] Furthermore, the C-Cl bond can participate in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form C-C, C-N, and C-O bonds, significantly expanding the accessible chemical space.[3][4]

-

The Ketone Carbonyl: The ketone offers a plethora of synthetic possibilities. It can be reduced to a secondary alcohol, which can introduce a new chiral center and hydrogen bonding capabilities. Reductive amination can be employed to introduce various amine functionalities, a common strategy in medicinal chemistry to enhance solubility and modulate biological activity.

-

The Ethyl Ester: The ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a wide range of amines to form amides, a stable and prevalent functional group in many drug molecules.

Conclusion

While specific experimental data on Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is not widely reported, its structure represents a promising starting point for chemical and biological investigations. The synthetic route proposed in this guide is based on reliable and modern chemical transformations, offering a practical pathway to access this molecule.[7][8] The presence of multiple, orthogonally reactive functional groups makes it an attractive scaffold for the generation of diverse chemical libraries. For researchers and scientists in drug discovery, this molecule serves as a valuable building block with the potential to be elaborated into novel therapeutic agents targeting a range of diseases.

References

-

Demkiw, K., et al. (2017). A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides. The Journal of Organic Chemistry. Available at: [Link][7]

-

Araki, H., et al. (2017). A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides. The Journal of Organic Chemistry. Available at: [Link][8]

-

Demkiw, K., et al. (2017). A Nitrogen-Assisted One-Pot Heteroaryl Ketone Synthesis from Carboxylic Acids and Heteroaryl Halides. ResearchGate. Available at: [Link][9]

-

Ruzi, R., et al. (2020). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications. Available at: [Link][10]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Chloropyridine: Properties, Applications, and Market Insights. Available at: [Link][1]

-

Wikipedia. (2023). 2-Chloropyridine. Available at: [Link][2]

-

Liu, X. H., et al. (2010). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][3]

-

Zhu, H. L., et al. (2010). Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents. Bioorganic & Medicinal Chemistry. Available at: [Link][4]

-

Wikipedia. (2023). Friedel–Crafts reaction. Available at: [Link][5]

Sources

- 1. innospk.com [innospk.com]

- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 3. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation, and molecular docking studies of 2-chloropyridine derivatives possessing 1,3,4-oxadiazole moiety as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. 傅-克酰基化反应 [sigmaaldrich.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. [PDF] Upgrading ketone synthesis direct from carboxylic acids and organohalides | Semantic Scholar [semanticscholar.org]

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate structural elucidation

An In-depth Technical Guide to the Structural Elucidation of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate

Foreword: The Imperative of Unambiguous Characterization

In the fields of medicinal chemistry and materials science, the synthesis of a novel molecule is merely the first step. The subsequent, and arguably more critical, phase is its rigorous and unequivocal structural characterization. Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate, a compound featuring a heterocyclic aromatic ring, a ketone, and an ester functionality, serves as an exemplary case for the application of a multi-technique analytical workflow. Its potential as a synthetic intermediate necessitates a high degree of confidence in its chemical identity, purity, and connectivity.

This guide provides a comprehensive, rationale-driven approach to the structural elucidation of this target molecule. We will delve into the core analytical techniques—NMR spectroscopy, mass spectrometry, and infrared spectroscopy—not as isolated procedures, but as interconnected components of a holistic, self-validating system. The methodologies described herein are grounded in established spectrometric principles and are designed to be directly applicable by researchers, scientists, and drug development professionals.

Molecular Framework: Setting the Analytical Stage

Before initiating any analysis, it is crucial to have a clear hypothesis of the molecular structure. This allows for the prediction of spectral features, which can then be compared against experimental data. The hypothesized structure of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is presented below.

Figure 1: Hypothesized structure of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A combination of one-dimensional (¹H, ¹³C) and two-dimensional experiments provides unambiguous evidence of atomic connectivity.

¹H NMR Spectroscopy: Proton Environment Mapping

Expertise & Experience: The choice of a high-field spectrometer (≥400 MHz) is deliberate; it provides superior signal dispersion, which is critical for resolving the complex multiplets expected from the aliphatic chain and the distinct splitting patterns of the pyridine ring protons. Deuterated chloroform (CDCl₃) is selected as the solvent for its excellent solubilizing power and its well-characterized residual signal (δ ≈ 7.26 ppm), which serves as a reliable internal standard.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of CDCl₃.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm) for precise chemical shift referencing.

-

Instrument Configuration: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Acquire the spectrum at 25 °C.

-

Use a standard 30° pulse width.

-

Set the spectral width from -1 to 10 ppm.

-

Co-add 16 scans to achieve a high signal-to-noise ratio.

-

Employ a relaxation delay of 2 seconds.

-

Data Interpretation: The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The integration value confirms the number of protons, while the multiplicity (splitting pattern) reveals the number of neighboring protons, governed by the n+1 rule.

Table 1: Predicted ¹H NMR Data

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Justification |

|---|---|---|---|---|

| H-6 (Pyridine) | 8.6 - 8.8 | dd | 1H | Deshielded by adjacent nitrogen and ortho to the chloro group. |

| H-4 (Pyridine) | 7.9 - 8.1 | dd | 1H | Deshielded by the ring current and ortho to the carbonyl substituent. |

| H-5 (Pyridine) | 7.3 - 7.5 | dd | 1H | Coupled to both H-4 and H-6. |

| -O-CH₂ -CH₃ (Ethyl) | 4.1 - 4.3 | q | 2H | Methylene group deshielded by the adjacent ester oxygen. |

| -C(=O)-CH₂ - (α to keto) | 2.9 - 3.1 | t | 2H | Methylene group deshielded by the adjacent ketone carbonyl. |

| -C(=O)-CH₂ - (α to ester) | 2.3 - 2.5 | t | 2H | Methylene group deshielded by the adjacent ester carbonyl. |

| -CH₂-CH₂-CH₂ -CH₂- | 1.6 - 1.9 | m | 4H | Overlapping multiplets for the two central methylene groups of the heptanoate chain. |

| -O-CH₂-CH₃ (Ethyl) | 1.2 - 1.4 | t | 3H | Terminal methyl group of the ethyl ester. |

¹³C NMR Spectroscopy: Carbon Skeleton Analysis

Trustworthiness: A standard proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon environment. To enhance the reliability of assignments, a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is essential. This technique differentiates carbon types: CH₃ and CH groups appear as positive signals, CH₂ groups as negative signals, and quaternary carbons (including C=O) are absent. This provides a self-validating check on the carbon assignments.

Experimental Protocol:

-

Sample: The same sample used for ¹H NMR is suitable.

-

Instrument Configuration: Use the same NMR spectrometer.

-

Data Acquisition:

-

Acquire a standard proton-decoupled ¹³C spectrum over a range of 0-210 ppm.

-

Acquire a DEPT-135 spectrum over the same range.

-

Co-add 512-1024 scans for the ¹³C spectrum to overcome the low natural abundance of the isotope.

-

Data Interpretation: The chemical shifts provide information on the electronic environment of each carbon. Carbonyl carbons are highly deshielded, appearing far downfield.

Table 2: Predicted ¹³C NMR Data

| Carbon Assignment | Expected δ (ppm) | DEPT-135 Signal | Justification |

|---|---|---|---|

| C=O (Ketone) | 198 - 202 | Absent | Highly deshielded ketone carbonyl carbon. |

| C=O (Ester) | 172 - 175 | Absent | Ester carbonyl carbon, slightly shielded relative to the ketone. |

| C-2 (Pyridine, C-Cl) | 151 - 154 | Absent | Quaternary carbon attached to electronegative chlorine. |

| C-6 (Pyridine, C-H) | 148 - 150 | Positive (CH) | Aromatic CH carbon adjacent to nitrogen. |

| C-4 (Pyridine, C-H) | 137 - 139 | Positive (CH) | Aromatic CH carbon. |

| C-3 (Pyridine, C-C=O) | 132 - 135 | Absent | Quaternary aromatic carbon attached to the carbonyl group. |

| C-5 (Pyridine, C-H) | 126 - 128 | Positive (CH) | Aromatic CH carbon. |

| -O -CH₂-CH₃ (Ethyl) | 60 - 62 | Negative (CH₂) | Methylene carbon attached to the ester oxygen. |

| -C(=O)-C H₂- (α to keto) | 42 - 45 | Negative (CH₂) | Methylene carbon deshielded by the ketone. |

| -C(=O)-C H₂- (α to ester) | 33 - 36 | Negative (CH₂) | Methylene carbon deshielded by the ester. |

| -CH₂-C H₂-CH₂-C H₂- | 24 - 29 | Negative (CH₂) | Aliphatic methylene carbons in the chain. |

| -O-CH₂-C H₃ (Ethyl) | 13 - 15 | Positive (CH₃) | Terminal methyl carbon of the ethyl ester. |

Part 2: Mass Spectrometry (MS)

Authoritative Grounding: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS), typically using Electrospray Ionization (ESI), provides an exact mass that can be used to confirm the elemental formula with a high degree of confidence. The fragmentation patterns observed in tandem MS (MS/MS) experiments further corroborate the proposed structure by revealing its constituent parts.[1]

Experimental Protocol:

-

Sample Preparation: Prepare a ~100 µg/mL solution of the compound in methanol or acetonitrile.

-

Instrumentation: Infuse the sample into an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Data Acquisition:

-

Full Scan (MS1): Acquire data in positive ion mode over a mass range of m/z 100-500. Look for the protonated molecular ion, [M+H]⁺.

-

Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) with nitrogen or argon gas to generate a fragment spectrum.

-

Data Interpretation:

-

Molecular Ion: The expected monoisotopic mass for C₁₄H₁₆³⁵ClNO₃ is 281.0819. The HRMS experiment should yield a mass for [M+H]⁺ at m/z 282.0897 ± 5 ppm. A crucial confirmation is the presence of the chlorine isotope pattern: a second peak at [M+2+H]⁺ (m/z 284.0867) with an intensity approximately one-third of the [M+H]⁺ peak.

-

Fragmentation: The MS/MS spectrum will reveal characteristic cleavages. Alpha-cleavage adjacent to the carbonyl groups is a common and predictable fragmentation pathway for ketones and esters.[2][3]

Figure 2: Predicted major fragmentation pathways in ESI-MS/MS.

Part 3: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For this molecule, the two distinct carbonyl groups (ketone and ester) are of primary interest. Their absorption frequencies are sensitive to their chemical environment. An ester C=O stretch typically appears at a higher wavenumber than an aryl ketone C=O stretch.[4][5]

Experimental Protocol:

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Perform a background scan of the empty ATR crystal.

-

Acquire the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

-

Co-add 32 scans to ensure a good quality spectrum.

-

Data Interpretation: The spectrum is analyzed for characteristic absorption bands that correspond to the vibrational modes of specific bonds and functional groups.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic C-H (Pyridine) |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (Heptanoate chain) |

| ~1735 | C=O Stretch | Ester Carbonyl |

| ~1695 | C=O Stretch | Aryl Ketone Carbonyl |

| ~1570, 1450 | C=C / C=N Stretch | Pyridine Ring Skeletal Vibrations |

| 1250 - 1150 | C-O Stretch | Ester C-O linkage |

| ~780 | C-Cl Stretch | Aryl C-Cl bond |

Conclusion: A Synergistic Confirmation

The structural elucidation of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is achieved not by a single piece of data, but by the convergence of evidence from multiple, orthogonal analytical techniques.

Figure 3: Workflow for synergistic data interpretation.

The NMR data meticulously maps the proton and carbon skeleton, confirming the connectivity of the ethyl ester, the heptanoate chain, and the substituted pyridine ring. Mass spectrometry provides the definitive elemental composition and corroborates the structure through predictable fragmentation. Finally, IR spectroscopy offers a rapid and clear confirmation of the essential carbonyl and halide functional groups. Together, these techniques form a robust, self-validating framework that leaves no ambiguity as to the molecule's identity.

References

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

BenchChem (2025). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.

-

de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications (3rd ed.). John Wiley & Sons.

-

LibreTexts Chemistry. Carbonyl Compounds IR Spectroscopy.

-

Wikipedia. Fragmentation (mass spectrometry).

-

LibreTexts Chemistry. Mass Spectrometry - Fragmentation Patterns.

-

Konstantin, P. et al. (2009). ¹H and ¹³C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2.

Sources

Spectroscopic Characterization of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate: A Predictive Technical Guide

Molecular Structure and Spectroscopic Overview

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is a bifunctional molecule featuring a 2-chloro-3-pyridyl ketone and an ethyl heptanoate ester. The structural features of this compound are expected to give rise to a unique spectroscopic fingerprint. The following sections will detail the predicted NMR, IR, and MS data, providing the rationale behind these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine ring, the aliphatic chain protons, and the ethyl ester protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl group, the ester, the chloro group, and the pyridine nitrogen.

Experimental Protocol Considerations: For optimal data acquisition, the sample should be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). A standard ¹H NMR experiment on a 400 MHz or higher spectrometer would be suitable for resolving the expected signals.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Pyridine H-6 | 8.5 - 8.7 | dd | 1H | Deshielded by the adjacent nitrogen and the carbonyl group. |

| Pyridine H-4 | 7.9 - 8.1 | dd | 1H | Influenced by the adjacent chloro and carbonyl groups. |

| Pyridine H-5 | 7.3 - 7.5 | dd | 1H | Shielded relative to H-4 and H-6. |

| -OCH₂CH₃ | 4.1 - 4.2 | q | 2H | Protons on the carbon adjacent to the ester oxygen are deshielded.[1] |

| -COCH₂- | 2.9 - 3.1 | t | 2H | Alpha-protons to the ketone carbonyl are deshielded.[1] |

| -CH₂COOEt | 2.2 - 2.4 | t | 2H | Alpha-protons to the ester carbonyl are deshielded.[1] |

| Aliphatic -CH₂- | 1.6 - 1.8 | m | 6H | Overlapping multiplets for the central methylene groups of the heptanoate chain. |

| -OCH₂CH₃ | 1.2 - 1.3 | t | 3H | Methyl protons of the ethyl ester. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The carbonyl carbons are expected to be the most downfield signals.

Experimental Protocol Considerations: A standard proton-decoupled ¹³C NMR experiment would be performed on the same sample used for ¹H NMR. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment could be used to differentiate between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| Ketone C=O | 198 - 202 | The ketone carbonyl carbon is highly deshielded.[2][3] |

| Ester C=O | 172 - 175 | The ester carbonyl carbon is also deshielded but to a lesser extent than the ketone.[2] |

| Pyridine C-2 | 150 - 153 | Carbon bearing the chloro substituent. |

| Pyridine C-6 | 148 - 151 | Carbon adjacent to the nitrogen. |

| Pyridine C-3 | 135 - 138 | Carbon attached to the carbonyl group. |

| Pyridine C-4 | 126 - 129 | Aromatic carbon. |

| Pyridine C-5 | 122 - 125 | Aromatic carbon. |

| -OCH₂CH₃ | 60 - 62 | Carbon of the ethyl ester directly bonded to oxygen. |

| -COCH₂- | 38 - 42 | Alpha-carbon to the ketone carbonyl. |

| -CH₂COOEt | 33 - 36 | Alpha-carbon to the ester carbonyl. |

| Aliphatic -CH₂- | 23 - 30 | Carbons of the central part of the heptanoate chain. |

| -OCH₂CH₃ | 14 - 15 | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is expected to be dominated by strong absorptions from the two carbonyl groups.

Experimental Protocol Considerations: The IR spectrum can be obtained using an ATR-FTIR (Attenuated Total Reflectance Fourier Transform Infrared) spectrometer. The sample can be analyzed neat if it is a liquid or as a thin film.

Predicted IR Absorption Bands:

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| C=O (Aromatic Ketone) | 1680 - 1700 | Strong | The carbonyl stretch of the aromatic ketone is a prominent feature.[3][4] |

| C=O (Ester) | 1735 - 1750 | Strong | The ester carbonyl stretch appears at a higher frequency than the ketone.[1][5] |

| C-O (Ester) | 1150 - 1300 | Strong | Characteristic stretching vibrations for the ester C-O bond.[1] |

| C-H (Aromatic) | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the pyridine ring. |

| C-H (Aliphatic) | 2850 - 3000 | Medium | Stretching vibrations of the C-H bonds in the ethyl and heptanoate moieties. |

| C=N, C=C (Aromatic) | 1400 - 1600 | Medium-Weak | Stretching vibrations within the pyridine ring. |

| C-Cl | 600 - 800 | Medium | The carbon-chlorine stretching vibration. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol Considerations: The mass spectrum can be obtained using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Fragmentation Pattern:

The molecular ion peak (M⁺) for Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate (C₁₄H₁₈ClNO₃) would be observed at m/z corresponding to its molecular weight. The presence of chlorine would result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak.

Key Predicted Fragments:

| m/z | Fragment Structure | Rationale for Fragmentation |

| [M]⁺ | [C₁₄H₁₈ClNO₃]⁺ | Molecular ion. |

| [M+2]⁺ | [C₁₄H₁₈³⁷ClNO₃]⁺ | Isotopic peak due to the presence of ³⁷Cl. |

| M - 45 | [C₁₂H₁₃ClNO₂]⁺ | Loss of the ethoxy radical (•OCH₂CH₃) from the ester.[6] |

| M - 73 | [C₁₀H₉ClNO]⁺ | Loss of the •CH₂CH₂COOEt radical. |

| 139/141 | [C₅H₃ClNCO]⁺ | Cleavage at the bond alpha to the pyridine ring, yielding the 2-chloro-3-pyridylcarbonyl cation. |

| 127 | [C₈H₁₅O₂]⁺ | McLafferty rearrangement of the ester, leading to the loss of a neutral alkene.[7] |

| 111/113 | [C₅H₃ClN]⁺ | Loss of CO from the 2-chloro-3-pyridylcarbonyl cation. |

Visualization of the Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate.

Caption: Workflow for Spectroscopic Analysis.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate. By understanding the expected spectroscopic features, researchers can more efficiently and accurately characterize this compound and related structures. The provided protocols and interpretations serve as a valuable resource for synthetic chemists and analytical scientists in the pharmaceutical and chemical industries.

References

-

ResearchGate. (2025). Spectroscopic and electrochemical properties of di-2-pyridyl ketone thiosemicarbazone [dpktsc] in non-aqueous media. Retrieved from [Link]

-

ACS Publications. (n.d.). Characterization of Solid Complexes between Aromatic Ketones and β-Cyclodextrin Using Diffuse Reflectance Infrared Fourier Transform Spectroscopy. Langmuir. Retrieved from [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Retrieved from [Link]

-

University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

-

Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). CN107840798 - Preparation method for ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]

-

RSC Publishing. (n.d.). Exploration of Cd(ii)/pseudohalide/di-2-pyridyl ketone chemistry – rational synthesis, structural analysis and photoluminescence. CrystEngComm. Retrieved from [Link]

-

University of Regensburg. (n.d.). Spectroscopy Tutorial: Esters. Retrieved from [Link]

-

ACS Publications. (2025). Exploratory Synthetic Studies of the Praseodymium/Di-2-Pyridyl Ketoxime System Leads to Unusual Reactivity and Interesting New Molecules. Inorganic Chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

NIST. (n.d.). di-2-Pyridyl ketone. NIST WebBook. Retrieved from [Link]

-

SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 7-oxoheptanoate - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

PubChem. (n.d.). 7-Oxoheptanoate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 7-chloro-2-oxoheptanoate. Retrieved from [Link]

- Google Patents. (n.d.). CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate.

-

ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

- Google Patents. (n.d.). CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate.

-

Patsnap. (2014). Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester. Retrieved from [Link]

-

JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved from [Link]

-

PMC. (2024). Crystal structure and Hirshfeld surface analysis of ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate. Retrieved from [Link]

-

The Royal Society of Chemistry. (2016). Supporting Information. Retrieved from [Link]

-

Valence Labs. (2025). Ethyl 7-chloro-2,2-dimethylheptanoate. Retrieved from [Link]

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. azooptics.com [azooptics.com]

- 6. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Data Landscape for a Novel Compound

Molecular Structure and Predicted Physicochemical Properties

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is a substituted pyridine derivative incorporating a keto-ester functionality. The presence of the electronegative chlorine atom and the polar carbonyl groups are anticipated to significantly influence its physical and chemical characteristics.

Table 1: Predicted Physicochemical Properties of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate

| Property | Predicted Value/Information | Source/Basis for Prediction |

| Molecular Formula | C₁₄H₁₆ClNO₃ | Based on chemical structure |

| Molecular Weight | 285.73 g/mol | Calculated from molecular formula |

| Appearance | Colorless to pale yellow liquid or solid | Analogy with similar organic esters[1] |

| Boiling Point | Expected to be high due to molecular weight and polarity | General principles of organic esters[1] |

| Melting Point | Not readily predictable; depends on crystalline structure | - |

| Solubility | Likely soluble in common organic solvents (e.g., ethanol, chloroform, dichloromethane)[1] | Principle of "like dissolves like" |

| Topological Polar Surface Area (TPSA) | Predicted to be around 59.8 Ų | Extrapolation from similar structures |

| logP (Octanol-Water Partition Coefficient) | Predicted to be in the range of 2.5 - 3.5 | Estimation based on structural fragments |

Rationale for Analytical Characterization

A multi-technique approach is essential for the unambiguous structural elucidation and purity assessment of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate. The following experimental workflows are proposed based on established methods for the analysis of β-keto esters and substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise molecular structure. Both ¹H and ¹³C NMR are indispensable.

Causality behind Experimental Choices:

-

¹H NMR: Will provide information on the number of different types of protons and their neighboring environments. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring will be diagnostic for the 2,3-substitution pattern. The ethyl group and the heptanoate chain will also show characteristic signals.

-

¹³C NMR: Will reveal the number of unique carbon atoms and their electronic environments. The chemical shifts of the carbonyl carbons (ketone and ester) and the carbons of the pyridine ring will be key identifiers.

-

Solvent Choice: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds. If solubility is an issue, other deuterated solvents like dimethyl sulfoxide (DMSO-d₆) can be used.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum.

-

If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) to aid in definitive signal assignments.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction.

Visualization of NMR Workflow

Caption: Workflow for NMR Spectroscopy Analysis.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern, which aids in structural confirmation.

Causality behind Experimental Choices:

-

Technique: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like the target compound, minimizing fragmentation and providing a clear molecular ion peak.

-

Analysis: High-resolution mass spectrometry (HRMS) is essential to determine the exact mass and calculate the elemental composition, confirming the molecular formula.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Data Analysis: Determine the mass of the molecular ion and compare it with the calculated exact mass. Analyze any fragmentation patterns to further support the proposed structure.

Visualization of Mass Spectrometry Workflow

Caption: Workflow for Mass Spectrometry Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Causality behind Experimental Choices:

-

Technique: Attenuated Total Reflectance (ATR) is a convenient technique for both liquid and solid samples, requiring minimal sample preparation.

-

Expected Signals: Strong absorption bands are expected for the C=O stretching vibrations of the ketone and ester groups. The C-Cl and aromatic C-H and C=C stretching vibrations will also be present in the fingerprint region. A predictive analysis based on constituent functional groups can be found in a guide for a similar compound[2].

Experimental Protocol: Infrared Spectroscopy

-

Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualization of IR Spectroscopy Workflow

Caption: Workflow for Infrared Spectroscopy Analysis.

Conclusion and Future Directions

This technical guide provides a predictive overview of the physical properties of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate and outlines a robust analytical strategy for its empirical characterization. The presented protocols are based on established methodologies for similar chemical structures and are designed to yield comprehensive and reliable data. It is imperative for researchers working with this novel compound to perform these analyses to confirm its structure and purity. The data obtained from these experiments will be invaluable for its application in drug development and other scientific research.

References

- Valence Labs. (2025). Ethyl 7-chloro-2,2-dimethylheptanoate.

- BenchChem. (2025). An In-Depth Technical Guide to the Infrared Spectroscopy of Ethyl 7-(3-fluorophenyl)-7-oxoheptanoate.

Sources

An In-depth Technical Guide to the Potential Biological Activity of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate

Foreword: Charting Unexplored Biological Terrain

The landscape of drug discovery and agrochemical research is perpetually in search of novel molecular scaffolds that exhibit potent and selective biological activity. Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate presents itself as one such intriguing, yet largely uncharacterized, molecule. While its synthesis is documented, its biological profile remains a tabula rasa.[1][2][3][4] This guide is crafted not as a review of established facts, but as a forward-looking roadmap for researchers, scientists, and drug development professionals. It aims to dissect the molecule's structural features, infer potential biological activities based on established principles of medicinal chemistry and toxicology, and provide a robust experimental framework to systematically investigate these hypotheses. As a Senior Application Scientist, the narrative that follows is grounded in the principles of scientific integrity, providing not just protocols, but the strategic reasoning behind them.

Molecular Profile and Physicochemical Properties

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate is a molecule characterized by a 2-chloropyridine ring linked to a seven-carbon aliphatic chain containing a ketone and terminating in an ethyl ester.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₈ClNO₃ | PubChem |

| Molecular Weight | 283.75 g/mol | PubChem |

| CAS Number | Not Available | - |

| Predicted LogP | 2.8 | ChemDraw |

| Predicted Polar Surface Area | 59.5 Ų | ChemDraw |

| Structure |

A note on the structure: The presence of a halogenated pyridine ring, a flexible keto-ester chain, and moderate lipophilicity suggests that the molecule has the potential to cross biological membranes and interact with a variety of biological targets.

Hypothesized Biological Activity I: Insecticidal Properties via Nicotinic Acetylcholine Receptor (nAChR) Modulation

Scientific Rationale:

The most striking structural feature of the target molecule is the 2-chloro-3-pyridyl moiety. This chemical scaffold is the cornerstone of the neonicotinoid class of insecticides, which are among the most widely used in the world.[5][6] Neonicotinoids act as agonists at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[7] Their binding to these receptors leads to overstimulation, paralysis, and eventual death of the insect.[8] The selective toxicity of neonicotinoids towards insects over vertebrates is attributed to their higher affinity for insect nAChRs.[5][7]

Given the presence of this key pharmacophore, it is a primary hypothesis that Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate may exhibit insecticidal activity by acting as a modulator of insect nAChRs. The long aliphatic chain may influence its potency, selectivity, and pharmacokinetic properties compared to commercial neonicotinoids.

Experimental Workflow for nAChR Activity

Caption: Proposed mechanism of FAS inhibition leading to apoptosis.

Detailed Experimental Protocols:

Protocol 3.1: In Vitro FAS Enzyme Inhibition Assay

-

Objective: To directly measure the inhibitory effect of the test compound on FAS activity.

-

Principle: This spectrophotometric assay monitors the oxidation of NADPH, a co-factor required for FAS activity, by measuring the decrease in absorbance at 340 nm.

-

Methodology:

-

Purify FAS from a relevant source (e.g., bacterial, yeast, or human).

-

In a cuvette or 96-well plate, combine a reaction buffer, acetyl-CoA, malonyl-CoA, and NADPH.

-

Add varying concentrations of the test compound dissolved in a suitable solvent (e.g., DMSO).

-

Initiate the reaction by adding the purified FAS enzyme.

-

Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction rates and determine the IC₅₀ value of the test compound.

-

Protocol 3.2: Antimicrobial Susceptibility Testing

-

Objective: To assess the antimicrobial activity of the test compound against a panel of bacteria.

-

Principle: The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.

-

Methodology:

-

Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).

-

Inoculate each well with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (no drug) and negative (no bacteria) growth controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Hypothesized Biological Activity III: Neuromodulatory Effects via GABA Receptor Interaction

Scientific Rationale:

The central nervous system is a common target for many bioactive compounds. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the brain, and its receptors (GABA-A and GABA-B) are important drug targets. Interestingly, some insecticides, such as fipronil, act as non-competitive antagonists of the GABA-A receptor. [9]Furthermore, various heterocyclic compounds, including derivatives of pyridazine (which has some structural resemblance to pyridine), have been shown to act as selective GABA-A receptor antagonists. [10] While the 2-chloro-3-pyridyl moiety is more commonly associated with nAChRs, the overall structure of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate does not preclude potential interactions with other neuronal receptors. Investigating its effect on GABA receptors would be a valuable secondary screening effort to explore its broader neuro-modulatory potential.

Experimental Workflow for GABA Receptor Activity

Caption: Workflow for investigating GABA receptor interaction.

Detailed Experimental Protocols:

Protocol 4.1: GABA-A Receptor Binding Assay

-

Objective: To determine if the test compound binds to the GABA-A receptor.

-

Principle: This assay measures the displacement of a radiolabeled GABA-A receptor agonist (e.g., [³H]-muscimol) or antagonist from receptors in brain membrane preparations.

-

Methodology:

-

Prepare synaptic membranes from rat or mouse whole brain.

-

Incubate the membranes with a fixed concentration of [³H]-muscimol and a range of concentrations of the test compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify bound radioactivity by liquid scintillation counting.

-

Determine the IC₅₀ value for the displacement of the radioligand.

-

Conclusion and Future Directions

Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate stands at the intersection of several classes of bioactive molecules, making it a compelling candidate for biological screening. The structural alerts within the molecule strongly suggest that its most probable biological activity is as an insecticidal agent acting on nicotinic acetylcholine receptors. However, the potential for off-target effects, such as the inhibition of fatty acid synthase or modulation of GABA receptors, should not be overlooked, as these could lead to the discovery of novel therapeutic agents.

The experimental workflows and protocols detailed in this guide provide a comprehensive and scientifically rigorous framework for elucidating the biological activity of this compound. The results of these studies will not only define the potential applications of Ethyl 7-(2-chloro-3-pyridyl)-7-oxoheptanoate but will also contribute valuable structure-activity relationship data to the broader fields of agrochemical and pharmaceutical research.

References

-

Structure-activity relationships of seven GABA receptor noncompetitive... - ResearchGate. Available at: [Link]

-

Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica. Available at: [Link]

-

About Neonicotinoids - Pesticide Action Network UK. Available at: [Link]

-

Nicotine and the Neonicotinoids | Mammalian Toxicology of Insecticides | Books Gateway. Available at: [Link]

-

Molecular Mechanism of Action of Neonicotinoid Insecticides - MDPI. Available at: [Link]

-

Neonicotinoids: IMPLICATIONS FOR PUBLIC HEALTH. Available at: [Link]

-

Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed. Available at: [Link]

-

A Review of Fatty Acid Biosynthesis Enzyme Inhibitors as Promising Antimicrobial Drugs. Available at: [Link]

-

GABAA Receptor Partial Agonists and Antagonists: Structure, Binding Mode, and Pharmacology - PubMed. Available at: [Link]

-

Pharmacological inhibitors of mammalian fatty acid synthase suppress DNA replication and induce apoptosis in tumor cell lines - PubMed. Available at: [Link]

-

Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - NIH. Available at: [Link]

-

Structure-Dependent Activity of Natural GABA(A) Receptor Modulators - PubMed. Available at: [Link]

-

QSAR and drug design of selective GABA-A receptor antagonists - Video abstract 91485. Available at: [Link]

-

What inhibits fatty acid synthesis? - Quora. Available at: [Link]

-

What are the new molecules for FAS inhibitors? - Patsnap Synapse. Available at: [Link]

-

Preparation method for ethyl 7-chloro-2-oxoheptanoate - WIPO Patentscope. Available at: [Link]

-

Ethyl 7-amino-3-oxoheptanoate | C9H17NO3 | CID 142805351 - PubChem. Available at: [Link]

-

Synthesis and Biological Evaluation of Certain α,β-Unsaturated Ketones and Their Corresponding Fused Pyridines as Antiviral and Cytotoxic Agents | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

- Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents.

- Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents.

-

ETHYL 7-OXOHEPTANOATE - gsrs. Available at: [Link]

-

Ethyl 7-chloro-2-oxoheptanoate | C9H15ClO3 | CID 3018793 - PubChem. Available at: [Link]

-

Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap. Available at: [Link]

Sources

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. CN101265187A - Method for preparing ethyl 7-chloro-2-oxyheptanoate - Google Patents [patents.google.com]

- 3. CN103709035A - Preparation method of ethyl 7-chloro-2-oxoheptanoate - Google Patents [patents.google.com]

- 4. Preparation method of 7-chloro-2-oxoheptanoic acid ethyl ester - Eureka | Patsnap [eureka.patsnap.com]

- 5. Neonicotinoid | Definition, Pesticide, Insecticides, Bees, & Bans | Britannica [britannica.com]

- 6. ehsrc.public-health.uiowa.edu [ehsrc.public-health.uiowa.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. pan-uk.org [pan-uk.org]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Pyridyl-Containing Ketoesters in Synthetic and Medicinal Chemistry: An In-depth Technical Guide

For researchers, medicinal chemists, and professionals in drug development, the quest for novel molecular scaffolds with tunable properties and inherent biological relevance is perpetual. Among the vast arsenal of synthetic building blocks, pyridyl-containing ketoesters have emerged as a class of compounds with exceptional versatility and significance. Their unique structural motif, combining the electron-withdrawing and coordinating properties of the pyridine ring with the reactive and flexible ketoester functionality, renders them invaluable intermediates in the synthesis of a wide array of complex molecules, from potent pharmaceuticals to advanced materials.

This technical guide provides a comprehensive overview of the synthesis, properties, and applications of pyridyl-containing ketoesters. Moving beyond a simple recitation of facts, this document delves into the causality behind experimental choices, offers detailed protocols for key synthetic transformations, and explores the structure-activity relationships that govern their biological function. Our aim is to equip the reader with not only the knowledge of how to work with these compounds but also the understanding of why specific methodologies are employed, thereby fostering innovation and problem-solving in the laboratory.

I. Synthetic Strategies for Pyridyl-Containing Ketoesters: A Chemist's Guide to Versatility

The synthesis of pyridyl-containing ketoesters can be approached through several strategic disconnections, each offering distinct advantages in terms of substrate scope, scalability, and functional group tolerance. The choice of a particular synthetic route is often dictated by the desired substitution pattern on both the pyridine ring and the ketoester backbone.

The Hantzsch Pyridine Synthesis: Building the Pyridine Ring from a β-Ketoester

One of the most classic and reliable methods for constructing the pyridine ring itself involves the use of a β-ketoester as a key starting material. The Hantzsch pyridine synthesis is a one-pot, multi-component reaction that condenses an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1][2] This method is particularly valuable for creating symmetrically substituted pyridines.

The causality behind this reaction's success lies in the sequential formation of key intermediates. The reaction initiates with a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester.[3] Concurrently, the second equivalent of the β-ketoester reacts with ammonia to form an enamine. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine. The final aromatization step, often driven by an oxidizing agent like ferric chloride or simply by air, provides the thermodynamic driving force for the reaction.[2]

Experimental Protocol: Hantzsch Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

-

Materials: Benzaldehyde, ethyl acetoacetate, ammonium acetate, ethanol.

-

Procedure:

-

In a round-bottom flask, dissolve benzaldehyde (1 equivalent) and ethyl acetoacetate (2 equivalents) in ethanol.

-

Add ammonium acetate (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the dihydropyridine product.

-

For aromatization, dissolve the dihydropyridine in glacial acetic acid and add a suitable oxidizing agent (e.g., ceric ammonium nitrate or chromium trioxide) portion-wise while monitoring the reaction.

-

After completion, pour the reaction mixture into ice water and collect the precipitated pyridine product by filtration.

-

Claisen Condensation: Forging the β-Ketoester Moiety

When the pyridine ring is already present in one of the starting materials, the Claisen condensation provides a powerful tool for constructing the β-ketoester functionality. This reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base. For the synthesis of pyridyl-containing β-ketoesters, a pyridyl-substituted ester can be reacted with an enolizable ketone, or a pyridyl-substituted ketone can be reacted with an ester.

The choice of base is critical in a Claisen condensation. Sodium ethoxide is commonly used when ethyl esters are the reactants, as it prevents transesterification side reactions. The reaction proceeds via the formation of an enolate from the ester, which then acts as a nucleophile, attacking the carbonyl carbon of the second reactant. Subsequent proton transfer and workup yield the β-ketoester.

Experimental Protocol: Synthesis of Ethyl 3-oxo-3-(pyridin-2-yl)propanoate

-

Materials: Ethyl acetate, 2-acetylpyridine, sodium ethoxide, diethyl ether, dilute hydrochloric acid.

-

Procedure:

-

Prepare a solution of sodium ethoxide in absolute ethanol or use commercially available solid.

-

In a three-necked flask equipped with a dropping funnel and a reflux condenser, add a solution of 2-acetylpyridine (1 equivalent) in dry diethyl ether.

-

Slowly add a solution of ethyl acetate (1.2 equivalents) to the flask.

-

Add the sodium ethoxide solution (1.1 equivalents) dropwise to the reaction mixture with stirring.

-

After the addition is complete, reflux the mixture for 2-3 hours.

-

Cool the reaction mixture and pour it into a mixture of ice and dilute hydrochloric acid to neutralize the base and protonate the product.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

-

II. Physicochemical Properties and Spectroscopic Characterization

The presence of both the pyridine ring and the ketoester functionality imparts distinct physicochemical properties to these molecules. The pyridine nitrogen provides a site for hydrogen bonding and coordination to metal ions, influencing their solubility and reactivity.[4] The keto-enol tautomerism of the β-ketoester moiety is a key feature that dictates its chemical behavior.

Spectroscopic Data for Representative Pyridyl-Containing Ketoesters

| Compound Name | Structure | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) | MS (m/z) |

| Ethyl 3-oxo-3-(pyridin-2-yl)propanoate | 1.25 (t, 3H), 4.10 (s, 2H), 4.20 (q, 2H), 7.40 (m, 1H), 7.80 (m, 1H), 8.10 (d, 1H), 8.60 (d, 1H) | 14.1, 45.8, 61.5, 122.5, 127.8, 137.0, 149.2, 152.5, 167.0, 192.1 | 1740 (C=O, ester), 1685 (C=O, ketone), 1580 (C=N) | 193.07 (M+) | |

| Methyl 2-(pyridin-3-yl)-3-oxobutanoate | 2.30 (s, 3H), 3.75 (s, 3H), 4.80 (s, 1H), 7.35 (m, 1H), 7.70 (d, 1H), 8.55 (d, 1H), 8.65 (s, 1H) | 29.5, 52.8, 65.0, 123.8, 135.0, 136.5, 149.0, 150.5, 168.5, 201.0 | 1745 (C=O, ester), 1720 (C=O, ketone), 1575 (C=N) | 207.09 (M+) |

Note: Spectroscopic data are representative and may vary depending on the solvent and instrument used.

III. Applications in Drug Discovery and Medicinal Chemistry

The true power of pyridyl-containing ketoesters is most evident in their widespread application in medicinal chemistry. The pyridine scaffold is a privileged structure in drug design, appearing in numerous FDA-approved drugs.[5][6] Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it an attractive component of bioactive molecules.[5] The ketoester moiety provides a versatile handle for further chemical modifications, allowing for the rapid generation of compound libraries for screening.

Synthesis of Heterocyclic Scaffolds

Pyridyl-containing ketoesters are key precursors to a variety of medicinally important heterocyclic systems. For instance, their reaction with hydrazines leads to the formation of pyrazoles, while condensation with amidines or guanidines can yield pyrimidines. These heterocyclic cores are found in a wide range of therapeutic agents, including anti-inflammatory, anticancer, and antimicrobial drugs.

Structure-Activity Relationship (SAR) Studies

The modular nature of pyridyl-containing ketoester synthesis allows for systematic modifications to probe structure-activity relationships. The position of the nitrogen atom in the pyridine ring, as well as the nature and position of substituents on both the aromatic ring and the ketoester backbone, can be varied to optimize biological activity. For example, studies on pyridine derivatives as inhibitors of β-amyloid aggregation have shown that the 2,6-diaminopyridine moiety is a key component for activity.[7] Similarly, the antiproliferative activity of pyridine derivatives is enhanced by the presence of -OMe, -OH, -C=O, and -NH2 groups.[5]

IV. Coordination Chemistry and Material Science Applications

Beyond their role in medicinal chemistry, the coordinating ability of the pyridine nitrogen and the keto-enol tautomerism of the β-ketoester group make these compounds attractive ligands in coordination chemistry.[8] They can form stable complexes with a variety of metal ions, leading to materials with interesting photophysical, catalytic, and magnetic properties.

For instance, lanthanide complexes with β-diketonate ligands, which are structurally related to the enol form of β-ketoesters, are known for their luminescent properties.[8] The pyridine moiety can further modulate these properties and facilitate the formation of extended coordination polymers or metal-organic frameworks (MOFs). The rich coordination chemistry of pyridine-type ligands has been instrumental in the development of functional materials for applications in sensors, catalysis, and molecular assemblies on surfaces.[9]

V. Conclusion and Future Outlook

Pyridyl-containing ketoesters represent a cornerstone of modern synthetic and medicinal chemistry. Their accessibility through robust and versatile synthetic methods, coupled with their inherent reactivity and favorable physicochemical properties, ensures their continued importance in the development of new pharmaceuticals and functional materials. As our understanding of disease pathways becomes more sophisticated, the ability to rapidly synthesize and modify complex molecular architectures will be paramount. Pyridyl-containing ketoesters, with their proven track record and immense potential, are poised to remain at the forefront of this endeavor, enabling the discovery of the next generation of therapeutic agents and advanced materials.

VI. References

-

Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063-1066. [Link]

-

Hantzsch Pyridine Synthesis Definition - Organic Chemistry II Key Term | Fiveable. [Link]

-

Hantzsch pyridine synthesis - Wikipedia. [Link]

-

Hantzsch pyridine synthesis Step 1: Knoevenagel Condensation between the β-ketoester and aldehyde - ChemTube3D. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3237. [Link]

-

Diverse Coordination Numbers and Geometries in Pyridyl Adducts of Lanthanide(III) Complexes Based on β-Diketonate. Molecules, 28(19), 6939. [Link]

-

H-bonding Effects on the IR and NMR Spectra of N-tosyl-amino Acid 2,6-bishydroxylmethyl Pyridine Monoesters. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(3), 447-451. [Link]

-

A Highly Conjunctive Beta-Keto Phosphonate: Application to the Synthesis of Pyridine Alkaloids Xestamines C, E, and H. Organic Letters, 4(17), 2853-2856. [Link]

-

Pyridine-Containing Octadentate Ligand NE3TA-PY for Formation of Neutral Complex with 177Lu(III) and 90Y(III) for Radiopharmaceutical Applications: Synthesis, DFT Calculation, Radiolabeling, and In Vitro Complex Stability. Molecular Pharmaceutics, 19(6), 2057-2067. [Link]

-

The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3237. [Link]

-